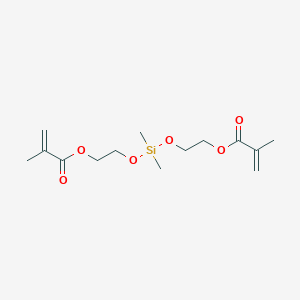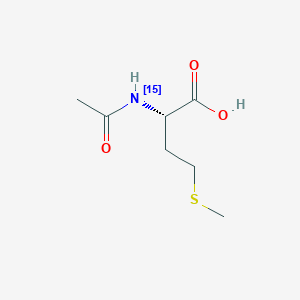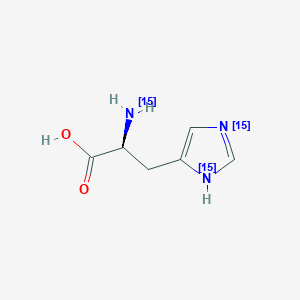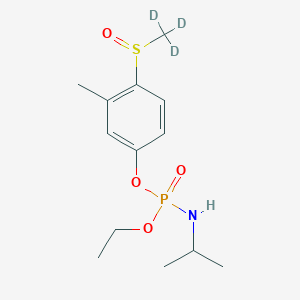
Mibefradil dihydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mibefradil (dihydrochloride hydrate) is a long-acting calcium channel antagonist primarily used as an antihypertensive agent. It selectively blocks low-voltage-activated (T-type) calcium channels over high-voltage-activated (L-type) calcium channels, making it unique among calcium channel blockers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mibefradil (dihydrochloride hydrate) is synthesized through a multi-step process involving the reaction of various organic compoundsThe final product is obtained by reacting the intermediate with hydrochloric acid to form the dihydrochloride salt and then hydrating it to achieve the hydrate form .
Industrial Production Methods
Industrial production of Mibefradil (dihydrochloride hydrate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically produced in powder form and stored under desiccated conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Mibefradil (dihydrochloride hydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The benzimidazole and tetrahydronaphthalene moieties can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Mibefradil (dihydrochloride hydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study calcium channel blockers and their interactions with other molecules.
Biology: Investigated for its effects on cellular calcium signaling and its potential role in modulating various biological processes.
Medicine: Explored for its therapeutic potential in treating hypertension, angina, and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories .
Mécanisme D'action
Mibefradil (dihydrochloride hydrate) exerts its effects by selectively blocking T-type calcium channels, which are involved in the regulation of calcium influx into cells. This blockade leads to vasodilation in vascular smooth muscle, reducing peripheral vascular resistance and lowering blood pressure. The compound also slows sinus and atrioventricular node conduction, resulting in a slight reduction in heart rate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Verapamil: Another calcium channel blocker that primarily targets L-type calcium channels.
Nifedipine: A dihydropyridine calcium channel blocker that also targets L-type calcium channels.
Diltiazem: A benzothiazepine calcium channel blocker with effects on both T-type and L-type calcium channels
Uniqueness
Mibefradil (dihydrochloride hydrate) is unique in its selective blockade of T-type calcium channels, which distinguishes it from other calcium channel blockers that primarily target L-type channels. This selectivity contributes to its distinct pharmacological profile and therapeutic potential .
Propriétés
Formule moléculaire |
C29H42Cl2FN3O4 |
|---|---|
Poids moléculaire |
586.6 g/mol |
Nom IUPAC |
[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;hydrate;dihydrochloride |
InChI |
InChI=1S/C29H38FN3O3.2ClH.H2O/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26;;;/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32);2*1H;1H2/t28-,29-;;;/m0.../s1 |
Clé InChI |
IZSWBBGKLWFDOC-YKXHUFBBSA-N |
SMILES isomérique |
CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.O.Cl.Cl |
SMILES canonique |
CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)




![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)
![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)


